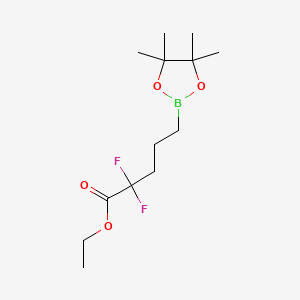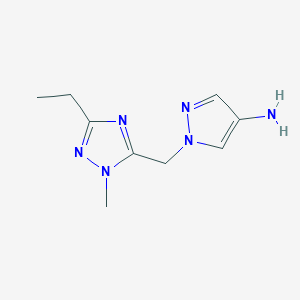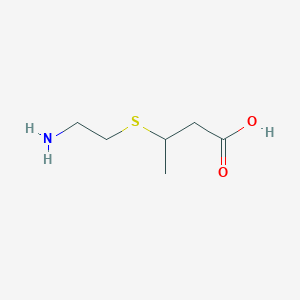
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexyl ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to form the intermediate 3-amino-1,1,1-trifluoropropan-2-ol . This intermediate is then reacted with 4-methylcyclohexyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or DMSO, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexyl ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclohexyl ring and has different chemical properties.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: This compound has a methyl group instead of a cyclohexyl ring, resulting in different reactivity and applications.
Uniqueness
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H19ClF3NO |
|---|---|
Molecular Weight |
261.71 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-7-2-4-8(5-3-7)9(15,6-14)10(11,12)13;/h7-8,15H,2-6,14H2,1H3;1H |
InChI Key |
MZCCEAMGPUWICY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CN)(C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
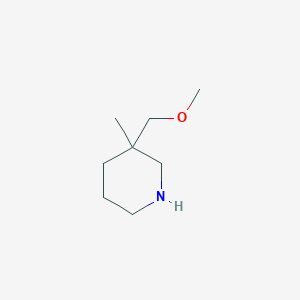
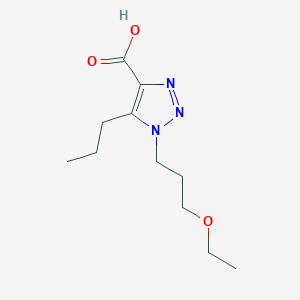

![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)


![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
